Thiocyanate de potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

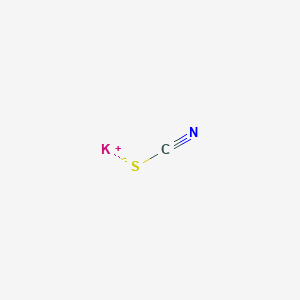

Le thiocyanate de potassium est un composé chimique de formule moléculaire CKNS. Il s'agit d'une substance cristalline incolore, déliquescente, très soluble dans l'eau et l'éthanol. Ce composé est connu pour sa réactivité et est utilisé dans diverses applications, notamment comme réactif en synthèse chimique et comme composant dans la production de fibres synthétiques .

Applications De Recherche Scientifique

Le thiocyanate de potassium a un large éventail d'applications en recherche scientifique :

Biologie : Employé dans les essais biochimiques pour étudier les activités enzymatiques et les interactions protéiques.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique sa capacité à former des complexes avec les ions métalliques. Par exemple, en présence d'ions ferriques, il forme du thiocyanate ferrique, qui est utilisé comme réactif colorimétrique. La réactivité du composé est attribuée à l'anion thiocyanate, qui peut participer à diverses réactions chimiques, notamment la substitution nucléophile et l'oxydation .

Composés similaires :

Thiocyanate de sodium : Structure et réactivité similaires, mais diffère en termes de solubilité et de point de fusion.

Thiocyanate d'ammonium : Utilisé dans des applications similaires, mais possède des propriétés physiques différentes.

Unicité : Le this compound est unique en raison de sa grande solubilité dans l'eau et l'éthanol, ce qui le rend adapté à un large éventail d'applications. Sa capacité à former des complexes stables avec les ions métalliques le distingue également des autres sels de thiocyanate .

Mécanisme D'action

Target of Action

Potassium thiocyanate (KSCN) is an important salt of the thiocyanate anion . It primarily targets ferric ions (Fe3+) in the body . The interaction between KSCN and ferric ions results in the formation of the thiocyanatoiron complex ion , which exhibits a blood-red color .

Mode of Action

When KSCN comes into contact with ferric ions, it forms a thiocyanatoiron complex ion . This reaction is often used to create the effect of ‘stigmata’ in film and theatre . In addition, KSCN can react with lead nitrate to form lead thiocyanate, which has been used to convert acyl chlorides to isothiocyanates .

Biochemical Pathways

Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail .

Pharmacokinetics

It is known that thiocyanate concentrations rise more slowly as cyanide is enzymatically converted to scn− . The half-life of thiocyanate in rats was found to be 3,010 minutes .

Result of Action

The primary result of KSCN’s action is the formation of the thiocyanatoiron complex ion when it comes into contact with ferric ions . This complex ion exhibits a blood-red color . In addition, KSCN can cause effects on the central nervous system, which may result in excitement and convulsions .

Action Environment

KSCN is a common pollutant in various industries such as gold mining, textile, printing, dyeing, coking, and others . Therefore, the action, efficacy, and stability of KSCN can be influenced by various environmental factors. For instance, the presence of ferric ions in the environment can trigger the formation of the thiocyanatoiron complex ion . Furthermore, the presence of thiocyanate-degrading microorganisms can influence the degradation of thiocyanate .

Analyse Biochimique

Biochemical Properties

Potassium thiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins. For instance, thiocyanate-degrading microorganisms degrade Potassium thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use Potassium thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in Potassium thiocyanate metabolism by different bacteria are discussed in detail .

Cellular Effects

Potassium thiocyanate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Potassium thiocyanate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium thiocyanate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Potassium thiocyanate vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Potassium thiocyanate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Potassium thiocyanate is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Potassium thiocyanate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le thiocyanate de potassium peut être synthétisé par réaction du cyanure de potassium avec le soufre. La réaction implique la fusion du soufre avec le cyanure de potassium, suivie d'une extraction avec de l'alcool aqueux chaud, d'une évaporation et d'un refroidissement .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit par réaction de l'hydroxyde de potassium avec le thiocyanate d'ammonium. La réaction est effectuée dans des conditions contrôlées pour garantir la pureté et le rendement du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le thiocyanate de potassium subit diverses réactions chimiques, notamment :

Substitution : Il réagit avec les chlorures d'acyle pour former des isothiocyanates, qui sont des intermédiaires utiles en synthèse organique.

Réactifs et conditions courants :

Chlorure ferrique : Utilisé dans l'oxydation du this compound pour former le thiocyanate ferrique.

Chlorures d'acyle : Réagissent avec le this compound pour former des isothiocyanates dans des conditions douces.

Produits majeurs :

Thiocyanate ferrique : Formé par réaction avec le chlorure ferrique.

Isothiocyanates : Formés par réaction avec les chlorures d'acyle.

Comparaison Avec Des Composés Similaires

Sodium Thiocyanate: Similar in structure and reactivity but differs in solubility and melting point.

Ammonium Thiocyanate: Used in similar applications but has different physical properties.

Uniqueness: Potassium thiocyanate is unique due to its high solubility in water and ethanol, making it suitable for a wide range of applications. Its ability to form stable complexes with metal ions also distinguishes it from other thiocyanate salts .

Propriétés

Numéro CAS |

333-20-0 |

|---|---|

Formule moléculaire |

CHKNS |

Poids moléculaire |

98.19 g/mol |

Nom IUPAC |

potassium;thiocyanate |

InChI |

InChI=1S/CHNS.K/c2-1-3;/h3H; |

Clé InChI |

RIGKFHICSISZKP-UHFFFAOYSA-N |

SMILES |

C(#N)[S-].[K+] |

SMILES isomérique |

C(#N)[S-].[K+] |

SMILES canonique |

C(#N)S.[K] |

Densité |

1.9 g/cm³ |

melting_point |

173 °C |

Key on ui other cas no. |

333-20-0 |

Description physique |

Pellets or Large Crystals Colorless deliquescent solid; [Merck Index] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |

Pictogrammes |

Irritant; Environmental Hazard |

Numéros CAS associés |

60763-16-8 (potassium-silver-CHNS[1:1:2]) 463-56-9 (Parent) |

Solubilité |

Solubility in water: very good |

Synonymes |

Thiocyanic Acid Potassium Salt; Arterocyn; Aterocyn; Kyonate; Potassium Isothiocyanate; Potassium Rhodanate; Potassium Thiocyanide; Rhocya; Rodanca; Thio-Cara |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.